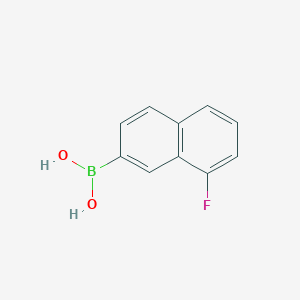

(8-Fluoronaphthalen-2-yl)boronic acid

Description

Properties

CAS No. |

627526-70-9 |

|---|---|

Molecular Formula |

C10H8BFO2 |

Molecular Weight |

189.98 g/mol |

IUPAC Name |

(8-fluoronaphthalen-2-yl)boronic acid |

InChI |

InChI=1S/C10H8BFO2/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6,13-14H |

InChI Key |

BSVZMHVEULIQRG-UHFFFAOYSA-N |

SMILES |

B(C1=CC2=C(C=CC=C2F)C=C1)(O)O |

Canonical SMILES |

B(C1=CC2=C(C=CC=C2F)C=C1)(O)O |

Origin of Product |

United States |

Scientific Research Applications

Anti-Cancer Agents

Recent studies have highlighted the potential of (8-Fluoronaphthalen-2-yl)boronic acid derivatives as anti-cancer agents. A series of compounds designed as flutamide-like antiandrogens were synthesized, replacing the nitro group with boronic acid functionality. These compounds were tested against various cancer cell lines, demonstrating selective activity towards prostate cancer cells (LAPC-4, PC-3) compared to non-cancerous cells (HK-2) . The incorporation of boronic acids in drug design serves as an isostere for carboxylic acids and phenolic hydroxyls, enhancing the biological activity of the resulting compounds.

Tyrosine Kinase Inhibitors

Boronic acids, including this compound, are known to inhibit proteasomes and tyrosine kinases, which play crucial roles in cancer progression. The ability of these compounds to form reversible covalent bonds with target proteins makes them valuable in developing targeted therapies for various malignancies .

Hydroxylation Reactions

This compound has been utilized in catalytic systems for the ipso-hydroxylation of aryl boronic acids to produce phenolic derivatives. In a study involving raw and chemically modified biomass as catalysts, it was demonstrated that using a copper catalyst significantly enhances the conversion rates of aryl boronic acids to their corresponding phenols under mild conditions . The efficiency of this reaction highlights the potential of boronic acids in green chemistry applications.

| Catalyst Type | Conversion Rate (%) | Reaction Time (h) |

|---|---|---|

| Raw Cellulose | 30 | 24 |

| Sugarcane Bagasse | 45 | 24 |

| CEDA-[Cu] | 100 | 24 |

This table summarizes the effectiveness of different catalysts in hydroxylation reactions involving aryl boronic acids.

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with specific properties, such as increased thermal stability and enhanced mechanical strength. The functionalization of polymers with boronic acids can lead to materials suitable for electronic applications, including sensors and conductive films.

Synthesis of Novel Compounds

A significant body of research focuses on synthesizing new derivatives of this compound for various applications. For instance, a study reported the synthesis of thirty-three final boronic acid derivatives through Miyaura borylation methods, which demonstrated high yields and purity . These derivatives were subsequently evaluated for their biological activities and catalytic properties.

Mechanistic Studies

Mechanistic studies involving this compound have provided insights into its reactivity patterns and interactions with biological targets. Research utilizing molecular docking simulations has elucidated how these compounds interact at the molecular level with target proteins involved in cancer pathways .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Effects

Fluorine substitution significantly influences the electronic and steric properties of boronic acids. For example:

- 6-Fluoronaphthalen-2-yl boronic acid (CAS 1661020-98-9) has a molecular weight of 189.98 and is stored under inert conditions due to boronic acid sensitivity .

- 2-Naphthalene boronic acid (CAS 32316-92-0) lacks fluorine but shares the naphthalene backbone, enabling enantioselective catalysis in trifluoromethyl alcohol synthesis .

- 6-Hydroxynaphthalen-2-yl boronic acid introduces a hydroxyl group instead of fluorine, enhancing hydrogen-bonding capacity. This substitution correlates with potent antiproliferative activity (IC₅₀ = 0.1969 µM in triple-negative breast cancer cells) .

Fluorine’s electron-withdrawing effect stabilizes the boronate conjugate base, reducing pKa. Studies on fluoro-substituted boronic acids (e.g., 2,6-diarylphenylboronic acids) reveal that through-space electronic effects dominate over through-bond effects, leading to comparable pKa values across isomers .

Table 1: Structural and Electronic Properties of Selected Boronic Acids

| Compound | Substituent | Molecular Weight | Key Property/Effect |

|---|---|---|---|

| (8-Fluoronaphthalen-2-yl)boronic acid* | 8-F, 2-BA | ~190 (estimated) | Electron withdrawal, reduced pKa |

| 6-Fluoronaphthalen-2-yl boronic acid | 6-F, 2-BA | 189.98 | High reactivity in cross-coupling |

| 2-Naphthalene boronic acid | None, 2-BA | 173.98 | Catalytic applications |

| 6-Hydroxynaphthalen-2-yl boronic acid | 6-OH, 2-BA | 187.98 | Cytotoxicity (IC₅₀ = 0.1969 µM) |

*Estimated based on analogs.

Physical and Chemical Properties

- Solubility : Hydrophobic substituents (e.g., pyren-1-yl) limit aqueous solubility, causing precipitation in biological assays . Fluorine’s moderate hydrophobicity may balance solubility for in vitro applications.

- pKa Modulation : Fluorine lowers boronic acid pKa, favoring boronate formation at physiological pH. For example, 3-AcPBA and 4-MCPBA (common in glucose sensors) have pKa values >8.5, whereas fluorinated analogs may operate closer to pH 7.4 .

Table 2: Comparative Physicochemical Data

| Compound | Solubility (RPMI medium) | pKa (Estimated) | Key Application |

|---|---|---|---|

| This compound* | Moderate | ~7.8–8.2 | Drug design, catalysis |

| Pyren-1-yl boronic acid | Low (precipitates) | ~8.5 | Limited due to solubility |

| 6-Hydroxynaphthalen-2-yl boronic acid | High | ~8.0 | Anticancer agents |

Q & A

Q. What are the key challenges in synthesizing (8-Fluoronaphthalen-2-yl)boronic acid, and how can they be mitigated methodologically?

Synthesis of arylboronic acids often requires palladium-catalyzed Miyaura borylation or direct functionalization of pre-existing aromatic frameworks. Challenges include:

- Purification difficulties : Boronic acids are prone to protodeboronation and trimerization. Using pinacol ester prodrugs during synthesis can stabilize the boronic acid moiety, followed by acidic hydrolysis to regenerate the free acid .

- Fluorine substitution : The electron-withdrawing fluorine at the 8-position may reduce reactivity in cross-coupling reactions. Optimizing base strength (e.g., using Cs₂CO₃ instead of K₂CO₃) and solvent polarity (e.g., THF/water mixtures) can enhance coupling efficiency .

- Analytical validation : LC-MS/MS with MRM mode is recommended for detecting trace impurities (e.g., residual boronic acid intermediates) at sub-ppm levels, ensuring compliance with ICH guidelines .

Q. How can polymorphism in arylboronic acids like this compound affect their reactivity?

Polymorphs arise from variations in hydrogen-bond networks and packing arrangements. For example:

- Hydrogen-bonding motifs : In (naphthalen-1-yl)boronic acid, polymorphs exhibit distinct O–H∙∙∙O and π-π interactions, altering solubility and crystallization kinetics .

- Reactivity implications : The metastable polymorph may exhibit faster dissolution rates, impacting Suzuki-Miyaura coupling yields. Differential scanning calorimetry (DSC) and X-ray crystallography are critical for identifying polymorphic forms .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- ¹¹B NMR : Provides direct evidence of boronic acid structure. For fluorinated derivatives, chemical shifts typically range from 25–35 ppm (trigonal BO₂) to 5–15 ppm (tetrahedral B(OH)₃⁻), depending on pH .

- ¹⁹F NMR : Detects fluorine substitution patterns and electronic effects. Coupling constants between fluorine and adjacent protons/boron can confirm regiochemistry.

- FT-IR : B–O stretching vibrations (~1350 cm⁻¹) and O–H bonds (~3200 cm⁻¹) confirm boronic acid identity .

Advanced Research Questions

Q. How does the fluorine substituent in this compound influence its binding kinetics with diols?

Fluorine’s electron-withdrawing effect lowers the pKa of the boronic acid, enhancing diol binding at physiological pH. Key findings:

- Kinetic profiling : Stopped-flow fluorescence assays reveal kon values for fluorinated boronic acids with D-fructose (~10³ M⁻¹s⁻¹) exceed those of non-fluorinated analogs by 2–3×, correlating with thermodynamic affinity .

- pH dependence : At pH 7.4, fluorinated derivatives achieve faster equilibration (<10 s) compared to non-fluorinated counterparts (>30 s), critical for real-time glucose sensing applications .

Q. What strategies optimize this compound’s stability in aqueous solutions for biomedical applications?

- Boroxine suppression : Co-formulating with diols (e.g., sorbitol) prevents trimerization. Alternatively, covalent conjugation to polymers (e.g., PEG) reduces boronic acid mobility, enhancing hydrolytic stability .

- pH modulation : Buffering near the boronic acid’s pKa (e.g., pH 8–9) stabilizes the tetrahedral boronate-diol complex, as demonstrated in glucose-responsive hydrogels .

Q. How can computational methods guide the design of this compound-based proteasome inhibitors?

- Docking studies : Molecular dynamics simulations predict binding affinities to the β5 subunit of the 20S proteasome. Fluorine’s inductive effect enhances hydrogen bonding with Thr1 and Gly47 residues .

- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine vs. methoxy) with IC₅₀ values. Fluorinated analogs show 5–10× lower IC₅₀ in glioblastoma cell lines compared to non-fluorinated derivatives .

Q. What advanced separation techniques resolve structural analogs of this compound?

- HPLC with MaxPeak™ columns : Utilizes surface-inert technology to minimize boronic acid adsorption. A gradient of 0.1% formic acid in acetonitrile/water achieves baseline separation of 11 boronic acids with Rs >2.0 .

- Boron-affinity chromatography : Immobilized diol matrices selectively retain boronic acids via reversible ester formation. Elution with competitive diols (e.g., mannitol) yields >95% purity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.